physicochemical properties of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate
physicochemical properties of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate
Foreword: The Strategic Importance of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug development, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. Central to this process is the comprehensive characterization of a compound's physicochemical properties. These parameters—ranging from solubility and lipophilicity to molecular structure and stability—are not mere data points; they are the fundamental determinants of a drug's pharmacokinetic and pharmacodynamic behavior. For researchers, scientists, and drug development professionals, a deep understanding of these properties is paramount to predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for efficacy and safety.
This guide focuses on a specific molecule of interest: Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate . The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs such as the antibiotic Linezolid and the anti-cancer agent Gefitinib.[1] Its inherent stability and favorable water solubility often impart desirable pharmacokinetic properties. The introduction of a 2,2,2-trifluoroethyl group on the morpholine nitrogen is a deliberate strategic choice. Fluorination is a powerful tool used to modulate key properties, including metabolic stability, membrane permeability, and binding affinity, by altering the molecule's electronic landscape.[2][3]
This document provides a technical framework for understanding and experimentally determining the core . It is designed not as a rigid template, but as a dynamic guide that explains the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Molecular Identity and Structural Attributes
A precise understanding of a compound's structure is the bedrock of all subsequent physicochemical analysis.
Chemical Structure:
Caption: 2D structure of the target compound.
The molecule features a morpholine ring N-substituted with a trifluoroethyl group and a methyl ester at the C3 position. The electron-withdrawing nature of the trifluoroethyl group is expected to decrease the basicity of the morpholine nitrogen compared to its non-fluorinated analogs.
Table 1: Molecular Identifiers
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₂F₃NO₃ | Calculated |
| Molecular Weight | 227.18 g/mol | Calculated |
| InChI Key | PBEWWSRVKBTENP-UHFFFAOYSA-N | [4][5] |
| Canonical SMILES | COC(=O)C1COCCN1CC(F)(F)F | - |
| CAS Number | 1478442-66-8 (for the parent acid) | [4] |
Core Physicochemical Properties: Predicted and Experimental
The interplay of lipophilicity, solubility, and ionization state governs a molecule's biological journey. While experimental determination is the gold standard, predictive models provide valuable initial assessments.
Table 2: Summary of Key Physicochemical Properties
| Parameter | Predicted Value | Significance in Drug Development |
| logP (Octanol/Water) | ~1.5 - 2.5 | Governs membrane permeability, protein binding, and solubility. |
| Aqueous Solubility | Moderately Soluble | Crucial for formulation, dissolution, and absorption. |
| pKa (Basic) | ~5.0 - 6.0 | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. |
Note: These values are estimations based on the structure and related compounds. The subsequent sections detail the rigorous experimental methods for their precise determination.
The Analytical Workflow: A Self-Validating System
A robust characterization of a novel compound requires a multi-faceted analytical approach. The following workflow ensures that data is cross-validated at each stage, from initial purity assessment to definitive structural elucidation.
Caption: A validated workflow for physicochemical characterization.
Experimental Protocols for Definitive Characterization
The following sections provide detailed, field-proven methodologies for determining the key .
Purity and Identity Verification: Chromatographic and Spectrometric Methods
Before any property is measured, the identity and purity of the analyte must be unequivocally established.
A. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For polar compounds like morpholine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior to reverse-phase chromatography, providing better retention without the need for derivatization.[6]
Protocol: HILIC-MS/MS Analysis
-
System Preparation:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in 50:50 Acetonitrile:Water.
-
Dilute to a working concentration of 10 µg/mL with Mobile Phase B.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 minutes, hold for 2 min, then return to 95% B and re-equilibrate.[6]
-
-
Mass Spectrometry Conditions (ESI+):
-
Ion Source: Electrospray Ionization, Positive Mode (ESI+).
-
Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 228.08.
-
MS/MS Fragmentation: Perform fragmentation on the parent ion. Key fragments would likely arise from the loss of the methyl ester group or cleavage within the morpholine ring. This fragmentation pattern provides a structural fingerprint.[7][8]
-
B. Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-MS is often preferred, GC-MS is a powerful alternative, especially for assessing volatile impurities. Morpholine compounds can be analyzed directly or after derivatization to improve volatility.[9][10]
Protocol: Direct Injection GC-MS
-
System Preparation:
-
GC System: Agilent 7890B or equivalent with a 5977B MS detector.
-
Column: TM-1701 (30 m x 0.32 mm, 0.5 µm film thickness) or similar mid-polarity column.[9]
-
Carrier Gas: Helium at a constant flow of 2 mL/min.
-
-
Sample Preparation:
-
Dissolve the compound in Dichloromethane or Ethyl Acetate to a concentration of 100 µg/mL.
-
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a 10:1 split ratio.
-
Oven Program: Initial temperature 100°C held for 2 min, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Conditions (EI):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Analysis: Monitor for the molecular ion (if stable enough to be observed) and characteristic fragment ions.
-
Lipophilicity Determination: LogP (Octanol/Water Partition Coefficient)
Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes. For fluorinated compounds, ¹⁹F NMR offers a uniquely elegant and direct method for logP determination, complementing the traditional HPLC approach.[2][3]
Caption: Workflow for Shake-Flask LogP Determination.
Protocol: LogP Determination via ¹⁹F NMR
Causality: This method is ideal for fluorinated compounds as ¹⁹F NMR is highly sensitive, has a wide chemical shift range, and experiences minimal background interference. It directly measures the concentration ratio without needing a UV chromophore.[2][3]
-
Solvent Preparation:
-
Prepare 1-octanol saturated with water (or pH 7.4 phosphate buffer).
-
Prepare water (or pH 7.4 buffer) saturated with 1-octanol.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the compound (~5 mg/mL) in the octanol-saturated aqueous phase.
-
-
Partitioning:
-
In a vial, combine 1 mL of the compound solution with 1 mL of the water-saturated octanol.
-
Shake vigorously for 15 minutes to allow the compound to partition between the two phases.
-
Centrifuge the vial at 3000 rpm for 10 minutes to ensure complete phase separation.
-
-
NMR Analysis:
-
Carefully withdraw an aliquot (e.g., 0.6 mL) from each phase and transfer to separate NMR tubes.
-
Acquire a quantitative ¹⁹F NMR spectrum for each sample. The trifluoroethyl group should produce a distinct triplet signal.
-
-
Calculation:
-
Integrate the ¹⁹F signal in the spectrum from the octanol phase (I_octanol) and the aqueous phase (I_aqueous).
-
The partition coefficient, P, is the direct ratio of these integrals: P = I_octanol / I_aqueous.
-
Calculate logP = log₁₀(P).
-
Structural Elucidation: High-Field NMR Spectroscopy
NMR is the most powerful tool for unambiguous structure determination in solution.
A. ¹H NMR Spectroscopy
-
Solvent: CDCl₃ or DMSO-d₆.
-
Expected Signals:
-
Morpholine Protons: A complex series of multiplets between ~2.5-4.0 ppm.
-
Trifluoroethyl Methylene (-CH₂CF₃): A quartet around 3.0-3.5 ppm due to coupling with the three fluorine atoms.
-
Methyl Ester (-OCH₃): A singlet around 3.7 ppm.
-
C3 Proton (-CH-COO): A multiplet, likely overlapping with other morpholine signals.
-
B. ¹³C NMR Spectroscopy
-
Expected Signals:
-
CF₃ Carbon: A quartet around 125 ppm with a large one-bond C-F coupling constant (¹J_CF ≈ 275-280 Hz).[11][12]
-
CH₂ Carbon: A quartet around 40 ppm with a two-bond C-F coupling constant (²J_CF ≈ 30 Hz).[11]
-
Ester Carbonyl (C=O): A singlet around 170 ppm.
-
Morpholine Carbons: Signals in the range of 50-70 ppm.
-
C. ¹⁹F NMR Spectroscopy
-
*Causality: This is a critical experiment for confirming the presence and integrity of the trifluoroethyl group.[13]
-
Expected Signal:
-
A single signal, a triplet, around -65 to -75 ppm (relative to CFCl₃), due to coupling with the adjacent two methylene protons. The observation of a clean triplet is a strong indicator of structural integrity.[11]
-
Conclusion: Synthesizing Data for Project Advancement
The comprehensive physicochemical profiling of Methyl 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylate, as outlined in this guide, provides the foundational data necessary for informed decision-making in a drug discovery pipeline. The experimental determination of its lipophilicity, purity, and structural characteristics allows scientists to build predictive models for its ADME properties and to rationally design next-generation analogs. By adhering to these self-validating analytical workflows, research teams can operate with a high degree of scientific integrity and confidence, ensuring that only the most promising candidates advance toward clinical development.
References
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). IRIS Unibas.
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). PubMed.
- Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org.
- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (n.d.). PMC - NIH.
- The derivatization reaction of morpholine. (n.d.).
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC.
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy | Request PDF. (2025).
- Different analytical methods of estimation of morpholine or its derivatives. (n.d.).
- A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis. (n.d.). Benchchem.
- Application Notes and Protocols for the Quantification of Morpholine Deriv
- Determination of logP values of fluorinated glibenclamide derivatives. (n.d.). Johannes Gutenberg-Universität Mainz.
- 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylic acid. (n.d.). Sigma-Aldrich.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent.
- Laboratory analysis of morpholine (CAS: 110-91-8). (2017). Analytice.
- Benchtop 19F Nuclear Magnetic Resonance (NMR)
- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals.
- Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds. (n.d.).
- 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylic acid hydrochloride. (n.d.). PubChemLite.
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